N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.13140809 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Toxicity
- A comprehensive review on benzophenone-3 (BP-3) , a compound with a structure similar to the query chemical, has shown widespread environmental distribution due to its use in sunscreens and cosmetics. It is lipophilic, bioaccumulative, and displays endocrine-disrupting capabilities. Its presence in water, soil, and biota raises concerns about its ecological impact and necessitates further investigation into the environmental monitoring and potential long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Pharmacokinetics and Pharmacodynamics
- Idebenone 's pharmacokinetics and pharmacodynamics have been thoroughly reviewed, indicating its role as a free radical scavenger with neuroprotective, cardioprotective, and anti-inflammatory properties. Its favorable pharmacokinetic profile suggests potential for the treatment of neurological disorders related to cerebral ischemia (Zs.-Nagy, 1990).
Molecular Mechanisms and Therapeutic Potential
- The therapeutic potential and molecular mechanisms of thymol , a natural compound, have been extensively reviewed, showcasing its antioxidant, anti-inflammatory, and antibacterial activities among others. Thymol's diverse pharmacological actions suggest its potential as a dietary supplement or pharmacological agent for treating various diseases, highlighting the importance of understanding the molecular basis of compounds with phenolic structures for pharmaceutical development (Meeran et al., 2017).
Synthetic Compound Applications
- The review on Hoechst 33258 and its analogues demonstrates the utility of benzimidazole derivatives in biological research, particularly as minor groove binders to DNA, with applications ranging from fluorescent DNA staining to potential therapeutic uses. This underscores the significance of synthetic compounds in both research and clinical settings, providing insights into drug design and molecular interactions (Issar & Kakkar, 2013).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-3-6-15(7-4-12)23-13(2)18(20)19-14-5-8-16-17(11-14)22-10-9-21-16/h3-8,11,13H,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFRECNUFZNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.